molecular formula C22H23N5O8 B12071736 N-Phenyl-guanosine 2',3',5'-Triacetate

N-Phenyl-guanosine 2',3',5'-Triacetate

Cat. No.: B12071736
M. Wt: 485.4 g/mol
InChI Key: HGLBYLIJQHKWHL-UHFFFAOYSA-N
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Description

N-Phenyl-guanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C22H23N5O8 and a molecular weight of 485.45 g/mol . It is a derivative of guanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated, and the amino group at the 2-position is substituted with a phenyl group. This compound is primarily used in biochemical research, particularly in the study of nucleosides and their derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-guanosine 2’,3’,5’-Triacetate typically involves the acetylation of guanosine followed by the introduction of a phenyl group at the 2-position. The general synthetic route can be summarized as follows:

    Acetylation of Guanosine: Guanosine is reacted with acetic anhydride in the presence of a base such as pyridine to form the triacetate derivative.

    Phenylation: The triacetate derivative is then reacted with a phenylating agent, such as phenyl isocyanate, to introduce the phenyl group at the 2-position.

The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of N-Phenyl-guanosine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-guanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-guanosine 2’,3’,5’-Triacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Phenyl-guanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and enzymes involved in nucleoside metabolism. The acetylation and phenylation of guanosine can affect its binding affinity to enzymes and nucleic acids, potentially altering their function. The compound may inhibit or modulate the activity of enzymes such as nucleoside phosphorylases and kinases, thereby affecting nucleic acid synthesis and degradation pathways .

Comparison with Similar Compounds

N-Phenyl-guanosine 2’,3’,5’-Triacetate can be compared with other acetylated and phenylated nucleosides, such as:

    N-Phenyl-adenosine 2’,3’,5’-Triacetate: Similar structure but with adenine as the base instead of guanine.

    N-Phenyl-cytidine 2’,3’,5’-Triacetate: Similar structure but with cytosine as the base.

    N-Phenyl-uridine 2’,3’,5’-Triacetate: Similar structure but with uracil as the base.

The uniqueness of N-Phenyl-guanosine 2’,3’,5’-Triacetate lies in its specific interactions with guanine-specific enzymes and nucleic acids, which can lead to distinct biological and chemical properties .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLBYLIJQHKWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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